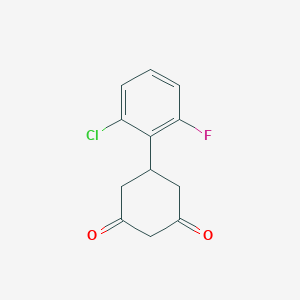

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Description

Properties

IUPAC Name |

5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClFO2/c13-10-2-1-3-11(14)12(10)7-4-8(15)6-9(16)5-7/h1-3,7H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDLKECGYLPSQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371449 | |

| Record name | 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175136-88-6 | |

| Record name | 5-(2-Chloro-6-fluorophenyl)-1,3-cyclohexanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175136-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2-chloro-6-fluorophenyl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

An In-Depth Technical Guide to the Physicochemical Properties of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

Introduction

This compound (CAS No: 175136-88-6) is a substituted cyclic dione of significant interest in the fields of medicinal and agricultural chemistry.[1][2] Its structural framework is built upon the cyclohexane-1,3-dione scaffold, a core moiety found in a class of commercial herbicides known for their inhibitory action on the p-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.[3][4] The substitution with a 2-chloro-6-fluorophenyl group, a common pharmacophore in drug discovery, suggests potential for modulated biological activity and tailored physicochemical properties.[5]

This guide provides a comprehensive analysis of the key physicochemical properties of this compound. We will delve into its structural features, acidity, lipophilicity, and proposed analytical methodologies for its characterization. A central theme of this exploration is the compound's existence in a tautomeric equilibrium, a critical factor influencing its reactivity and interaction with biological targets. The insights provided herein are intended to equip researchers with the foundational knowledge required for its effective application in discovery and development programs.

Core Molecular and Physical Properties

The fundamental identity and bulk properties of a compound are the cornerstones of its scientific profile. This compound is a solid at room temperature, and its core attributes are summarized in the table below.[6] These data are essential for accurate experimental design, including reaction stoichiometry, formulation, and safety assessments.

| Property | Value | Source |

| CAS Number | 175136-88-6 | [1][2] |

| Molecular Formula | C₁₂H₁₀ClFO₂ | [1][2][6] |

| Molecular Weight | 240.66 g/mol | [1][6] |

| Appearance | Solid | [6] |

| Boiling Point | 342.3 °C at 760 mmHg | |

| InChI Key | RDLKECGYLPSQFO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1C(CC(=O)CC1=O)C2=C(C=CC=C2Cl)F | [1] |

Tautomerism and Acidity: The Dominance of the Enol Form

A defining characteristic of the cyclohexane-1,3-dione ring system is its existence as a mixture of tautomers: the diketo form and a more stable enol form.[4] In solution, the equilibrium heavily favors the enol, 5-(2-Chloro-6-fluoro-phenyl)-3-hydroxy-cyclohex-2-enone, due to the formation of a conjugated π-system and an intramolecular hydrogen bond, which significantly lowers the overall energy of the molecule.[2][7]

This tautomerism is directly linked to the compound's acidity. The enolic proton is acidic, and its removal generates a resonance-stabilized enolate anion. The predicted pKa for this compound is approximately 4.57, which is notably more acidic than the parent cyclohexane-1,3-dione (pKa = 5.26).[1][4] This increased acidity can be attributed to the strong electron-withdrawing inductive effects of the chlorine and fluorine atoms on the appended phenyl ring, which help stabilize the negative charge of the conjugate base.

Caption: Keto-Enol tautomerism of the title compound.

Solubility and Lipophilicity: Predictors of Bioavailability

The solubility and lipophilicity of a compound are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, particularly in drug development. These properties are often estimated computationally before being confirmed experimentally.

-

Lipophilicity (XLogP3-AA): The calculated octanol-water partition coefficient is 2.1.[1] This moderate value suggests a good balance between hydrophilicity and lipophilicity, which is often desirable for oral bioavailability, as it facilitates both dissolution in the gastrointestinal tract and permeation across cell membranes.

-

Topological Polar Surface Area (TPSA): The TPSA is calculated to be 34.1 Ų.[1] This value, representing the surface area of polar atoms, is well below the 140 Ų threshold often associated with good cell permeability, further supporting the potential for this molecule to cross biological membranes.

Protocol: Experimental Solubility Determination (Shake-Flask Method)

This protocol outlines a standard, trustworthy method for quantifying the aqueous solubility of the title compound.

-

Preparation: Prepare a series of standard solutions of the compound in a suitable organic solvent (e.g., Acetonitrile or DMSO) at known concentrations for calibration.

-

Equilibration: Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

-

Shaking: Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial for confirming saturation.

-

Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the excess solid.

-

Sampling & Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with the mobile phase to be used for analysis.

-

Quantification: Analyze the diluted sample by a validated HPLC-UV method against the previously prepared calibration curve to determine the concentration. The result is reported in µg/mL or µM.

Proposed Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity, purity, and structure of any chemical entity. The following workflow provides a self-validating system where orthogonal techniques are used to build a complete profile of the molecule.

Caption: Proposed workflow for comprehensive analytical characterization.

Purity and Identity Confirmation (HPLC-MS)

-

Objective: To determine the purity of the sample and confirm its molecular weight.

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start with a 5-minute hold at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then re-equilibrate.

-

Flow Rate: 1.0 mL/min.

-

Detection (UV): Diode Array Detector (DAD) scanning from 200-400 nm. Purity is assessed by peak area percentage at a specific wavelength (e.g., 254 nm).

-

Detection (MS): Electrospray Ionization (ESI) in both positive and negative modes. The expected [M+H]⁺ ion is m/z 241.04, and the [M-H]⁻ ion is m/z 239.03. The presence of the characteristic ~3:1 isotopic pattern for the ³⁵Cl/³⁷Cl isotopes provides definitive confirmation of a chlorine-containing compound.

-

Structural Elucidation (NMR Spectroscopy)

-

Objective: To confirm the precise atomic connectivity and chemical environment of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve ~10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

¹H NMR: Expect complex multiplets in the aliphatic region (~2.0-4.0 ppm) for the cyclohexane ring protons and in the aromatic region (~7.0-7.5 ppm) for the phenyl protons. The enolic proton, if observable, would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Expect signals for the carbonyl carbons (~190-200 ppm), enolic carbons, aromatic carbons (some showing C-F coupling), and aliphatic carbons of the cyclohexane ring.

-

¹⁹F NMR: A single resonance is expected, and its chemical shift and coupling pattern would confirm the fluorine's environment on the phenyl ring.

-

Safety, Handling, and Storage

Proper handling procedures are paramount to ensure laboratory safety. The available data indicates that this compound should be treated as an irritant.[1]

-

Hazard Identification: Classified as an irritant (Xi), causing irritation to the eyes, respiratory system, and skin.[1]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1] For long-term stability, storage in a desiccator or under an inert atmosphere may be considered.

Conclusion

This compound is a multifaceted molecule whose physicochemical profile is dominated by the keto-enol tautomerism inherent to its dione ring. Its predicted acidity, moderate lipophilicity, and favorable polar surface area suggest it is a compound with potential for good membrane permeability. The analytical workflows detailed in this guide provide a robust framework for its unambiguous identification and quality control. A thorough understanding of these properties is the critical first step for any researcher aiming to leverage this compound in agrochemical or pharmaceutical applications.

References

-

This compound - Benzene Compounds - Crysdot LLC. [Link]

-

5-(2-CHLORO-6-FLUOROPHENYL)-1,3-CYCLOHEXANEDIONE [175136-88-6] - Chemsigma. [Link]

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - MDPI. [Link]

-

1,3-Cyclohexanedione - Wikipedia. [Link]

-

Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E 2 synthase-1 (mPGES-1) Inhibitor - PubMed. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 5-(2-CHLORO-6-FLUOROPHENYL)-1,3-CYCLOHEXANEDIONE [175136-88-6] | King-Pharm [king-pharm.com]

- 3. mdpi.com [mdpi.com]

- 4. 1,3-Cyclohexanedione - Wikipedia [en.wikipedia.org]

- 5. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. 5-(2-CHLORO-6-FLUOROPHENYL)-1,3-CYCLOHEXANEDIONE [175136-88-6] | Chemsigma [chemsigma.com]

An In-depth Technical Guide to the Synthesis of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione is a substituted cyclic β-diketone with potential applications in medicinal chemistry and drug discovery. The unique substitution pattern on the phenyl ring, featuring both a chloro and a fluoro group, imparts specific electronic and steric properties that can influence its biological activity. This guide provides a comprehensive overview of a viable synthetic route to this target molecule, detailing the underlying chemical principles, experimental protocols, and key considerations for successful synthesis.

The structural information for the target compound is as follows:

| Parameter | Value |

| IUPAC Name | This compound |

| CAS Number | 175136-88-6[1] |

| Molecular Formula | C₁₂H₁₀ClFO₂[1] |

| Molecular Weight | 240.66 g/mol |

Synthetic Strategy: A Multi-Step Approach

A logical and efficient synthetic pathway to this compound involves a three-step sequence:

-

Knoevenagel Condensation: Reaction of 2-chloro-6-fluorobenzaldehyde with cyclohexane-1,3-dione to form the intermediate, 2-(2-chloro-6-fluorobenzylidene)cyclohexane-1,3-dione.

-

Michael Addition: An intramolecular or intermolecular conjugate addition to expand the ring system is not the primary route here. Instead, the initial Knoevenagel product is the key intermediate.

-

Catalytic Transfer Hydrogenation: Reduction of the exocyclic double bond of the Knoevenagel adduct to yield the final saturated product.

This strategy is predicated on well-established and robust organic reactions, ensuring a high probability of success.

Caption: Overall synthetic workflow for this compound.

Part 1: Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst. In this synthesis, the acidic protons of the methylene group in cyclohexane-1,3-dione are readily abstracted by a weak base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 2-chloro-6-fluorobenzaldehyde. Subsequent dehydration yields the α,β-unsaturated product.

Mechanism:

Sources

Spectroscopic and Structural Elucidation of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic characteristics of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione. In the absence of direct experimental spectra in publicly available literature, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to predict and interpret the spectral data for this compound. By examining data from structurally analogous molecules, this guide offers a robust framework for the identification, characterization, and quality control of this compound, a molecule of interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the structural and spectroscopic properties of this and related compounds.

Introduction

This compound belongs to the class of 5-arylcyclohexane-1,3-diones, which are versatile building blocks in organic synthesis. The cyclohexane-1,3-dione scaffold is a key structural motif in various natural products and biologically active molecules, including some herbicides and pharmaceuticals.[1] The substitution at the 5-position with a 2-chloro-6-fluorophenyl group introduces specific electronic and steric features that can significantly influence the molecule's chemical reactivity and biological activity.

Accurate structural elucidation is paramount for any research and development involving novel chemical entities. Spectroscopic techniques are the cornerstone of this process, providing detailed information about the molecular framework, functional groups, and connectivity of atoms. This guide will delve into the predicted spectroscopic data for this compound, offering a detailed interpretation based on fundamental principles and comparative analysis with related structures.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. The predicted chemical shifts for this compound are based on the analysis of its constituent parts: the substituted aromatic ring and the cyclohexane-1,3-dione moiety.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the cyclohexane ring and the aromatic ring. The diketone exists in equilibrium with its enol form, which will be reflected in the spectrum.

-

Aromatic Protons (Ar-H): The 2-chloro-6-fluorophenyl group will exhibit a complex multiplet pattern in the aromatic region (typically δ 7.0-7.5 ppm). The electron-withdrawing nature of the chlorine and fluorine atoms will deshield the aromatic protons. The coupling between the protons and with the fluorine atom will lead to intricate splitting patterns. Analysis of similar compounds, such as 2-chloro-6-fluorotoluene, can aid in the precise assignment of these signals.[2]

-

Cyclohexane Ring Protons: The protons on the cyclohexane-1,3-dione ring will appear in the aliphatic region of the spectrum.

-

H-5: The proton at the 5-position, being adjacent to the aromatic ring, will be deshielded and is expected to appear as a multiplet around δ 3.5-4.0 ppm.

-

H-4 and H-6: The methylene protons at the 4 and 6 positions are diastereotopic and will likely appear as complex multiplets in the range of δ 2.5-3.0 ppm.

-

H-2: The methylene protons at the 2-position, flanked by two carbonyl groups, are acidic and may exchange with deuterium in solvents like D₂O. In an aprotic solvent, they are expected to appear as a singlet or a narrow multiplet around δ 3.0-3.5 ppm.

-

-

Enolic Proton (-OH): The presence of the enol tautomer will give rise to a broad singlet in the downfield region of the spectrum (δ 10-15 ppm), the exact position being dependent on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic (H-3', H-4', H-5') | 7.0 - 7.5 | m |

| Cyclohexane (H-5) | 3.5 - 4.0 | m |

| Cyclohexane (H-2) | 3.0 - 3.5 | s or m |

| Cyclohexane (H-4, H-6) | 2.5 - 3.0 | m |

| Enolic OH | 10 - 15 | br s |

Predicted ¹³C NMR Spectrum

The carbon-13 NMR spectrum will provide information on all the unique carbon atoms in the molecule.

-

Carbonyl Carbons (C=O): The carbonyl carbons of the dione are expected to resonate in the highly deshielded region of the spectrum, around δ 190-210 ppm.

-

Aromatic Carbons: The carbons of the 2-chloro-6-fluorophenyl ring will appear in the aromatic region (δ 110-165 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JC-F). The chemical shifts will be influenced by the inductive and mesomeric effects of the chloro and fluoro substituents.

-

Cyclohexane Ring Carbons: The aliphatic carbons of the cyclohexane ring will appear in the upfield region of the spectrum.

-

C-5: The carbon bearing the aromatic substituent is expected around δ 40-45 ppm.

-

C-4 and C-6: The methylene carbons adjacent to C-5 will likely appear around δ 30-35 ppm.

-

C-2: The methylene carbon between the two carbonyls is expected around δ 50-55 ppm.

-

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C-1, C-3) | 190 - 210 |

| Aromatic (C-1' to C-6') | 110 - 165 |

| Cyclohexane (C-2) | 50 - 55 |

| Cyclohexane (C-5) | 40 - 45 |

| Cyclohexane (C-4, C-6) | 30 - 35 |

Predicted Infrared (IR) Spectroscopy Data

Infrared spectroscopy is a powerful technique for the identification of functional groups within a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the carbonyl groups, aromatic ring, and C-H bonds.

-

C=O Stretching: A strong and sharp absorption band is expected in the region of 1700-1730 cm⁻¹ corresponding to the stretching vibration of the ketone carbonyl groups. The presence of two carbonyl groups may lead to a broadening or splitting of this peak. For comparison, the C=O stretch in cyclohexanone appears around 1710 cm⁻¹.[3]

-

C=C Stretching (Aromatic): Medium to weak absorption bands are expected in the 1450-1600 cm⁻¹ region due to the carbon-carbon stretching vibrations within the aromatic ring.

-

C-H Stretching:

-

Aromatic C-H: Weak to medium bands are expected just above 3000 cm⁻¹ (typically 3010-3100 cm⁻¹).

-

Aliphatic C-H: Strong absorption bands are predicted just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the stretching vibrations of the C-H bonds in the cyclohexane ring.

-

-

C-Cl and C-F Stretching: The stretching vibrations for C-Cl and C-F bonds typically appear in the fingerprint region of the spectrum (below 1500 cm⁻¹). The C-F stretch is usually a strong band in the 1000-1400 cm⁻¹ region, while the C-Cl stretch is found in the 600-800 cm⁻¹ range.

Table 3: Predicted Key IR Absorption Bands

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1700 - 1730 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-H (Aromatic) | 3010 - 3100 | Weak to Medium |

| C-H (Aliphatic) | 2850 - 2960 | Strong |

| C-F | 1000 - 1400 | Strong |

| C-Cl | 600 - 800 | Medium to Strong |

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

-

Molecular Ion Peak (M⁺): The molecular formula of this compound is C₁₂H₁₀ClFO₂.[4] The molecular weight is approximately 240.66 g/mol .[4] Due to the presence of chlorine, the molecular ion peak will appear as a characteristic isotopic cluster. The M⁺ peak will correspond to the molecule with the ³⁵Cl isotope, and an (M+2)⁺ peak with approximately one-third the intensity will be observed for the molecule containing the ³⁷Cl isotope.

-

Key Fragmentation Pathways: The fragmentation of the molecular ion is expected to proceed through several pathways:

-

Loss of CO: A common fragmentation for cyclic ketones is the loss of a molecule of carbon monoxide (28 Da).

-

Loss of the Aryl Group: Cleavage of the bond between the cyclohexane ring and the aromatic ring can lead to the formation of a [C₆H₃ClF]⁺ fragment and a [C₆H₇O₂]⁺ fragment.

-

Retro-Diels-Alder Reaction: The cyclohexane-1,3-dione ring might undergo a retro-Diels-Alder type fragmentation.

-

Loss of Halogens: Loss of chlorine (35/37 Da) or fluorine (19 Da) radicals from the molecular ion or subsequent fragments may also be observed.

-

Table 4: Predicted Key Mass Spectral Fragments

| m/z | Predicted Fragment |

| 240/242 | [M]⁺ (Molecular Ion) |

| 212/214 | [M - CO]⁺ |

| 145 | [C₆H₃ClF]⁺ |

| 111 | [C₆H₇O₂]⁺ |

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following standardized protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical parameters: spectral width of 220-250 ppm, a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C, relaxation delay of 2-5 seconds.

-

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

-

2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This is the simplest and most common method.

-

KBr Pellet: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder and press into a thin, transparent pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum should be presented in terms of transmittance or absorbance.

-

Mass Spectrometry

-

Sample Introduction:

-

Electron Impact (EI): Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) via a direct insertion probe or a gas chromatograph (GC-MS).

-

Electrospray Ionization (ESI): Infuse a dilute solution of the sample in a suitable solvent (e.g., acetonitrile/water) directly into the ESI source. This is a softer ionization technique that often preserves the molecular ion.

-

-

Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.

-

Data Acquisition:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to fragment the molecular ion and analyze the resulting daughter ions.

-

Visualizations

Molecular Structure

Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide has presented a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By drawing upon established spectroscopic principles and data from analogous structures, a comprehensive spectral profile has been constructed. This information serves as a valuable resource for the unambiguous identification and characterization of this compound in a research and development setting. The provided experimental protocols offer a standardized approach to obtaining high-quality data, ensuring reproducibility and reliability in analytical workflows.

References

-

PubChem. (n.d.). 2-Chloro-4-fluorotoluene. National Center for Biotechnology Information. Retrieved from [Link]

-

Proprep. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]

-

Proprep. (n.d.). Analyze the cyclohexanone ir spectrum, focusing on the carbonyl stretch and its implications for ketone identification. Retrieved from [Link]

-

Chinese Journal of Natural Medicines. (2020). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level. Retrieved from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]

-

mzCloud. (2015, April 22). 5 Ethylcyclohexane 1 3 dione. Retrieved from [Link]

-

Park, S., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268. [Link]

Sources

- 1. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. 2-Chloro-6-fluorotoluene(443-83-4) 1H NMR spectrum [chemicalbook.com]

- 3. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 4. Page loading... [guidechem.com]

Tautomeric Landscapes of 5-Arylcyclohexane-1,3-diones: A Guide for Drug Discovery Professionals

<

Abstract

The 5-arylcyclohexane-1,3-dione scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic candidates. The biological activity of these compounds is intrinsically linked to a subtle, yet critical, chemical phenomenon: keto-enol tautomerism. This guide provides an in-depth exploration of the tautomeric equilibrium in this compound class, offering researchers and drug development professionals the foundational knowledge and practical methodologies required to characterize, understand, and ultimately leverage this equilibrium for therapeutic advantage. We will dissect the structural and environmental factors governing the tautomeric balance and provide validated protocols for its investigation using modern spectroscopic and computational techniques.

Introduction: The Duality of the 1,3-Dicarbonyl System

Keto-enol tautomerism describes the chemical equilibrium between a "keto" form, containing a carbonyl group, and an "enol" (alkene-alcohol) form.[1] For most simple carbonyl compounds, this equilibrium overwhelmingly favors the more thermodynamically stable keto tautomer.[1] However, the 1,3-dicarbonyl motif, characteristic of 5-arylcyclohexane-1,3-diones, dramatically alters this landscape.[2]

The unique arrangement of two carbonyl groups separated by a methylene (CH₂) group allows the enol form to achieve significant stabilization through two key mechanisms: conjugation of the C=C double bond with the remaining carbonyl group, and the formation of a highly stable, six-membered intramolecular hydrogen bond .[2][3] This stabilization can make the enol a significant, or even predominant, species at equilibrium.

This duality is not merely a chemical curiosity; it is a critical determinant of a molecule's pharmacological profile. The keto and enol tautomers are distinct constitutional isomers with different shapes, hydrogen bonding capabilities, polarities, and electronic distributions.[1] Consequently, one tautomer may bind to a biological target with high affinity while the other is inactive. Understanding and controlling this equilibrium is paramount in the design of effective and selective therapeutics based on the cyclohexane-1,3-dione scaffold.[4][5]

The Keto-Enol Equilibrium in 5-Arylcyclohexane-1,3-diones

The tautomeric equilibrium for a 5-arylcyclohexane-1,3-dione can be visualized as a dynamic interplay between the diketo form and the more stable conjugated mono-enol form. While two distinct mono-enol forms are theoretically possible, the enol where the double bond is conjugated to the remaining carbonyl is significantly more stable and is the predominant enol species observed.[6]

Caption: Keto-enol equilibrium in 5-arylcyclohexane-1,3-diones.

Factors Governing the Equilibrium Constant (Keq)

The position of this equilibrium (Keq = [Enol]/[Keto]) is not fixed; it is highly sensitive to a range of influences, which can be modulated to favor the desired tautomer.

-

Solvent Effects: The solvent environment plays a pivotal role.[7][8]

-

Nonpolar, aprotic solvents (e.g., hexane, benzene, CCl₄) do not interfere with the intramolecular hydrogen bond of the enol form. In these environments, the enol tautomer is often heavily favored.[8]

-

Polar, protic solvents (e.g., water, methanol, ethanol) can act as both hydrogen bond donors and acceptors. They can disrupt the enol's internal hydrogen bond by forming new intermolecular hydrogen bonds with the carbonyl groups of the keto form, thereby stabilizing the keto tautomer and shifting the equilibrium to the left.[8][9]

-

Polar, aprotic solvents (e.g., DMSO, acetonitrile) have a more complex influence. While they are polar, they cannot donate hydrogen bonds. Solvents like DMSO are strong hydrogen bond acceptors and can stabilize the enolic proton, sometimes favoring the enol form.[7]

-

-

Substituent Effects: The electronic nature of the substituent on the 5-position aryl ring can subtly influence the acidity of the α-protons and the stability of the conjugated system.

-

Electron-withdrawing groups (EWGs) on the aryl ring can increase the acidity of the methylene protons, which may facilitate enolization.

-

Electron-donating groups (EDGs) may have the opposite effect. The overall impact is often a nuanced interplay of inductive and resonance effects that must be evaluated empirically.[10]

-

-

Temperature: The tautomeric equilibrium is temperature-dependent. By conducting variable-temperature NMR studies, one can construct a van't Hoff plot (ln Keq vs. 1/T) to determine the thermodynamic parameters—enthalpy (ΔH°) and entropy (ΔS°)—of the tautomerization process.[11] This provides deep insight into the thermodynamic driving forces of the equilibrium.

Experimental Characterization: A Multi-Faceted Approach

A definitive understanding of the tautomeric state requires a combination of synthetic, spectroscopic, and structural methods.

Synthesis of 5-Arylcyclohexane-1,3-diones

These compounds are typically synthesized via a Michael addition followed by an intramolecular Claisen condensation or a related cyclization reaction. A general, robust protocol involves the reaction of an appropriate α,β-unsaturated ketone (a chalcone derivative) with a malonic ester, followed by cyclization, hydrolysis, and decarboxylation. More modern approaches have developed one-pot syntheses from simpler precursors.[12]

This protocol describes a common method for synthesizing the core ring structure, which can be adapted for various aryl aldehydes.

-

Reaction Setup: To a solution of dimedone (5,5-dimethylcyclohexane-1,3-dione) (2 mmol) and the desired aryl aldehyde (1 mmol) in water (10 mL), add a catalytic amount of a mild base such as sodium bicarbonate.[13]

-

Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

-

Workup and Isolation: Upon completion, the solid product often precipitates from the aqueous medium. Isolate the product by vacuum filtration.

-

Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the purified 2-arylmethylene-5,5-dimethylcyclohexane-1,3-dione, a common precursor or analogue.[13]

Self-Validation: The success of the synthesis is confirmed by melting point analysis and spectroscopic characterization (NMR, MS) of the final product, ensuring it matches the expected structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and widely used technique for quantitatively assessing the keto-enol equilibrium in solution.[14] The interconversion between tautomers is typically slow on the NMR timescale, allowing for the observation and integration of distinct signals for each form.[7][11]

-

Sample Preparation: Accurately weigh approximately 10-15 mg of the 5-arylcyclohexane-1,3-dione and dissolve it in 0.6 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆, Benzene-d₆) in a standard 5 mm NMR tube.

-

Data Acquisition: Acquire a quantitative ¹H NMR spectrum. Ensure a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons being integrated to allow for full relaxation and ensure accurate integration. A 30-degree pulse angle is also recommended.

-

Spectral Analysis:

-

Identify the characteristic signals for the diketo form: a singlet for the C2-methylene protons (–CH₂–), typically around 3.0-4.0 ppm.

-

Identify the characteristic signals for the enol form: a singlet for the C2-vinylic proton (–C=CH–) around 5.0-6.0 ppm, and a broad singlet for the enolic hydroxyl proton (–OH) at a significantly downfield chemical shift, often >10 ppm.

-

Integrate the area of the keto methylene signal (I_keto) and the enol vinylic signal (I_enol).

-

-

Calculation of Equilibrium Constant:

-

The ratio of tautomers is calculated considering the number of protons giving rise to each signal. The keto signal represents two protons, while the enol signal represents one.

-

% Enol = [I_enol / (I_enol + (I_keto / 2))] * 100

-

Keq = [Enol] / [Keto] = I_enol / (I_keto / 2)

-

| Tautomer | Characteristic Group | Typical ¹H δ (ppm) | Typical ¹³C δ (ppm) |

| Diketo | C2-CH₂ -C(O) | 3.0 - 4.0 | 45 - 55 |

| C =O | - | 190 - 210 | |

| Enol | C2-CH =C | 5.0 - 6.0 | 95 - 105 |

| C(O)-C =C-OH | - | 185 - 195 | |

| C=C-O H | 10.0 - 15.0 | - | |

| Table 1. Typical ¹H and ¹³C NMR chemical shift ranges for the tautomeric forms of cyclohexane-1,3-dione derivatives.[10][15][16] |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides a complementary method for studying the equilibrium. The conjugated π-system of the enol tautomer absorbs light at a longer wavelength (λ_max) compared to the isolated carbonyl groups of the keto form.[17][18]

-

Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., hexane, acetonitrile, ethanol) of known concentration. Prepare a series of dilutions to ensure the absorbance falls within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

-

Data Acquisition: Record the UV-Vis spectrum from approximately 200 to 400 nm.

-

Spectral Analysis: Identify the λ_max corresponding to the π → π* transition of the conjugated enol form. The keto form's n → π* transition is often much weaker and at a shorter wavelength.[18]

-

Quantitative Analysis: The percentage of the enol form can be estimated using the Beer-Lambert Law (A = εbc), but this requires knowing the molar absorptivity (ε) of the pure enol form, which is often difficult to determine experimentally. Therefore, UV-Vis is most powerful when used comparatively across different solvents or when combined with computational chemistry to predict the spectra of the individual tautomers.[17][19]

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the compound's structure in the solid state.[20] It definitively shows which tautomer is preferred within the crystal lattice, revealing key insights into intermolecular interactions like hydrogen bonding that stabilize a particular form.

-

Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).

-

Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer.[21] Irradiate the crystal with monochromatic X-rays and collect the diffraction data as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.[22]

-

Analysis: The final refined structure will unequivocally show the positions of all atoms (including hydrogens if data quality is high), confirming the tautomeric form and revealing details about bond lengths, bond angles, and intermolecular packing.[23]

Caption: Role of tautomer analysis in the drug discovery workflow.

The Power of Computational Chemistry

Modern computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data.[24][25] Theoretical calculations can:

-

Predict Relative Stabilities: Calculate the ground-state energies of both keto and enol tautomers in the gas phase and in various solvents (using continuum solvent models like PCM), predicting the equilibrium position.[24][26]

-

Simulate Spectra: Predict NMR chemical shifts and UV-Vis absorption spectra for each individual tautomer, aiding in the deconvolution of complex experimental spectra.[27]

-

Elucidate Mechanisms: Model the transition state for tautomer interconversion to understand the energy barrier of the process.[25]

Conclusion and Outlook

The tautomerism of 5-arylcyclohexane-1,3-diones is a critical molecular parameter that profoundly impacts their utility as therapeutic agents. A thorough characterization of the keto-enol equilibrium is not an academic exercise but a fundamental necessity for rational drug design. By employing a synergistic combination of quantitative NMR, UV-Vis spectroscopy, X-ray crystallography, and computational modeling, researchers can gain a precise understanding of the tautomeric landscape. This knowledge empowers scientists to interpret structure-activity relationships correctly, optimize ligand-receptor interactions, and ultimately design more potent and selective drug candidates. As medicinal chemistry continues to advance, the deliberate control and exploitation of tautomeric equilibria will remain a sophisticated strategy for molecular innovation.

References

-

Cook, A. G., & Feltman, P. M. (2007). Determination of Solvent Effects on Keto–Enol Equilibria of 1,3-Dicarbonyl Compounds Using NMR: Revisiting a Classic Physical Chemistry Experiment. Journal of Chemical Education, 84(11), 1827. [Link]

-

Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224. [Link]

-

Charif, I. E., Mekelleche, S. M., & Villemin, D. (2010). SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY. Journal of Theoretical and Computational Chemistry, 09(01), 1-13. [Link]

-

Rogers, M. T., & Burdett, J. L. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Zhang, Y., Wu, Y., Yuan, L., Liu, Y., Gu, J., & Wang, Z. (2024). An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors. Magnetic Resonance in Chemistry. [Link]

-

Burdett, J. L., & Rogers, M. T. (1965). KETO–ENOL TAUTOMERISM IN β-DICARBONYLS STUDIED BY NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY: II. SOLVENT EFFECTS ON PROTON CHEMICAL SHIFTS AND ON EQUILIBRIUM CONSTANTS. Canadian Journal of Chemistry, 43(5), 1516-1526. [Link]

-

Pappalardo, R. R., & Marcos, E. S. (2001). Substituent, Temperature and Solvent Effects on the Keto-Enol EQUILIBRIUM in -Ketoamides: A Nuclear Magnetic Resonance Study. CORE. [Link]

-

ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR. ASU. [Link]

-

Daoui, O., Bardaweel, S. K., Al-Far, D., Ghattas, M. A., & Ali, D. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294-4319. [Link]

-

Mills, S. G., & Beak, P. (1985). Solvent effects on keto-enol equilibria: tests of quantitative models. The Journal of Organic Chemistry, 50(8), 1216-1224. [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the enol tautomer (in blue) and emission spectrum of the keto tautomer (in red). [Link]

-

Daoui, O., Bardaweel, S. K., Al-Far, D., Ghattas, M. A., & Ali, D. (2023). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega, 8(4), 4294-4319. [Link]

-

Stawna, W., Galkowska, D., & Celewicz, L. (2010). UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 75(2), 925-929. [Link]

-

ResearchGate. (n.d.). NMR and theoretical investigation of the keto enol tautomerism in cyclohexane-1,3-diones. [Link]

-

Sharma, D., et al. (2024). Cyclohexane-1,3-dione Derivatives: Versatile Precursors for Total Synthesis of Natural Products. ResearchGate. [Link]

-

Al-Hussain, S. A. (2023). Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods. Egyptian Journal of Chemistry, 66(2), 23-31. [Link]

-

Sharma, D., Kumar, V., Singh, B., & Kumar, R. (2021). Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Synthetic Communications, 51(17), 2577-2603. [Link]

-

Balasubramanian, A., & Rao, C. N. R. (1962). SPECTROSCOPIC STUDIES OF KETO–ENOL EQUILIBRIA: PART 1. SOLVENT EFFECTS. Canadian Journal of Chemistry, 40(4), 759-765. [Link]

-

ResearchGate. (n.d.). Analysis of the Tautomeric Properties of 2-Formylcyclopentane-1,3-Dione Using the Data of IR Spectroscopy and Nonempirical (ab initio and DFT) Quantum-Chemical Calculations. [Link]

-

PrepChem. (n.d.). Synthesis of 2-diazo-5-phenyl-cyclohexane-1, 3-dione. [Link]

-

Semantic Scholar. (n.d.). Comparison of Tautomerization, Vibrational Spectra and UV-Vis Analysis of β-Ketoester With Acetylacetone. An Experimental and Theoretical Study. [Link]

-

JoVE. (2023). IR and UV–Vis Spectroscopy of Aldehydes and Ketones. [Link]

-

Min, S. J., Cho, Y. S., & Kwon, J. H. (2015). Crystal structure of (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864–o865. [Link]

-

BioPchem. (n.d.). Project 3 – Keto-Enol Chemical Equilibrium & Kinetics. [Link]

-

Kumar, S., & Sharma, P. (2012). Synthesis of tetraketones from 5, 5-dimethylcyclohexane-1, 3-dione and arylaldehydes in water in presence of sodium bicarbonate. Der Pharma Chemica, 4(1), 263-269. [Link]

-

ResearchGate. (n.d.). Crystal structure of (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Abronin, I. A., Burmistrova, L. A., & Zhidomirov, G. M. (1995). First synthesis of 5-hydroxycyclohexane-1,3-dione. Mendeleev Communications, 5(4), 143. [Link]

-

StudyCorgi. (2022). Synthesis of 5,5-Dimethylcyclohexane-1,3-Dione. [Link]

-

Edwards, R. L., & Maitland, D. J. (1992). 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2, (5), 755-763. [Link]

-

Homework.Study.com. (n.d.). a) Draw structures for the monoenol tautomers of cyclohexane-1,3-dione. b) How many enol forms... [Link]

- Google Patents. (n.d.).

-

Chemistry LibreTexts. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

The Organic Chemistry Tutor. (2016). Keto Enol Tautomerism - Acidic & Basic Conditions. YouTube. [Link]

-

ResearchGate. (2017). Computational Studies on the Keto-Enol Tautomerism of Acetylacetone. [Link]

-

Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. [Link]

-

Royappa, T. (n.d.). X-ray Crystallography. CCDC. [Link]

-

MDPI. (2022). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. [Link]

-

Organic Chemistry Data. (2021). 13C NMR Chemical Shifts. [Link]

-

ResearchGate. (n.d.). Figure S1. Structure of 5a determined by x-ray crystallography. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. homework.study.com [homework.study.com]

- 7. glaserr.missouri.edu [glaserr.missouri.edu]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. cores.research.asu.edu [cores.research.asu.edu]

- 12. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 14. researchgate.net [researchgate.net]

- 15. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 16. organicchemistrydata.org [organicchemistrydata.org]

- 17. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Video: IR and UV–Vis Spectroscopy of Aldehydes and Ketones [jove.com]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 21. Crystal structure of (E)-5,5-dimethyl-2-[3-(4-nitrophenyl)allylidene]cyclohexane-1,3-dione - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 25. researchgate.net [researchgate.net]

- 26. comporgchem.com [comporgchem.com]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione: Commercial Availability, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-(2-Chloro-6-fluorophenyl)cyclohexane-1,3-dione, a heterocyclic compound of interest in medicinal chemistry. The guide details its commercial availability, outlines a robust synthesis protocol based on established chemical principles, and explores its potential therapeutic applications, particularly in the context of kinase inhibition and oncology. This document is intended to serve as a valuable resource for researchers and drug development professionals engaged in the discovery and design of novel therapeutic agents.

Introduction: The Significance of the Cyclohexane-1,3-dione Scaffold

The cyclohexane-1,3-dione framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules.[1][2][3] Its inherent structural features, including the capacity for keto-enol tautomerism and the ability to engage in various chemical transformations, make it a versatile building block for the synthesis of diverse heterocyclic compounds.[4] Derivatives of cyclohexane-1,3-dione have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and enzyme inhibitory properties.[1][2] The substitution at the 5-position with an aryl group, in particular, has been a focal point of research, leading to the discovery of potent kinase inhibitors and modulators of other key biological targets.[3] This guide focuses on a specific analogue, this compound, elucidating its chemical properties, synthesis, and potential as a valuable intermediate or active pharmaceutical ingredient (API).

Commercial Availability

This compound is readily available from a variety of commercial suppliers, primarily for research and development purposes. The compound is typically offered in various purities and quantities to suit diverse laboratory needs.

Table 1: Commercial Suppliers of this compound

| Supplier | Website | Notes |

| Amerigo Scientific | [Link] | Specialist distributor for life sciences.[5] |

| ChemicalBook | Provides chemical properties, safety data, and supplier information.[6][7] | |

| Guidechem | Offers physical and chemical properties, safety data, and a list of suppliers.[8] | |

| King-Pharm | Manufacturer and supplier of pharmaceutical intermediates.[9] |

Note: Availability and catalog information are subject to change. It is recommended to consult the suppliers' websites for the most current information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 2. These properties are essential for understanding the compound's behavior in various experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 175136-88-6 | [6][8] |

| Molecular Formula | C₁₂H₁₀ClFO₂ | [8][9] |

| Molecular Weight | 240.66 g/mol | [8] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Predicted pKa | 4.57 ± 0.20 | [8] |

Synthesis of this compound: A Mechanistic Approach

The synthesis of 5-aryl-cyclohexane-1,3-diones is most commonly achieved through a Michael addition reaction. This powerful carbon-carbon bond-forming reaction involves the conjugate addition of a nucleophile, in this case, the enolate of cyclohexane-1,3-dione, to an α,β-unsaturated carbonyl compound. For the synthesis of the title compound, a logical and efficient approach involves the reaction of cyclohexane-1,3-dione with 2-chloro-6-fluorobenzaldehyde.

The Underlying Chemistry: The Michael Addition

The Michael addition is a cornerstone of organic synthesis. The reaction is initiated by the deprotonation of a carbon acid, such as the α-carbon of a dicarbonyl compound, to form a stabilized enolate. This enolate then acts as a soft nucleophile, attacking the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor). The resulting enolate is then protonated to yield the 1,5-dicarbonyl adduct.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a Knoevenagel condensation followed by a Michael addition, or more directly through a tandem Knoevenagel-Michael reaction. A plausible and efficient one-pot synthesis is outlined below.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Prophetic)

This protocol is a representative procedure based on established methodologies for the synthesis of analogous compounds and requires experimental validation.

Materials:

-

Cyclohexane-1,3-dione

-

2-Chloro-6-fluorobenzaldehyde

-

Piperidine

-

Glacial Acetic Acid

-

Toluene

-

Ethyl acetate

-

Hexane

-

Anhydrous Magnesium Sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add cyclohexane-1,3-dione (1.0 eq), 2-chloro-6-fluorobenzaldehyde (1.0 eq), piperidine (0.1 eq), and glacial acetic acid (0.1 eq) in toluene.

-

Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours, as indicated by the consumption of the starting materials.

-

Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterization: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Potential Applications in Drug Discovery and Development

The structural motif of this compound suggests its potential as a valuable scaffold in drug discovery, particularly in the realm of oncology and inflammatory diseases.

Kinase Inhibition

The cyclohexane-1,3-dione core can act as a bioisostere for other functional groups known to interact with the ATP-binding site of kinases. The substituted phenyl ring at the 5-position allows for the exploration of specific interactions with the hydrophobic regions of the kinase domain. The presence of the ortho-chloro and ortho-fluoro substituents on the phenyl ring can significantly influence the compound's conformation and electronic properties, potentially leading to enhanced binding affinity and selectivity for specific kinase targets. Several studies have highlighted the potential of cyclohexane-1,3-dione derivatives as inhibitors of various kinases, including tyrosine kinases, which are often dysregulated in cancer.[2][3]

Caption: Potential mechanism of action as a kinase inhibitor.

Anticancer Activity

The antiproliferative properties of cyclohexane-1,3-dione derivatives have been documented against various cancer cell lines.[4] The specific substitution pattern of this compound, with its halogenated phenyl ring, is a common feature in many approved anticancer drugs. The 2-chloro-6-fluorophenyl moiety, in particular, has been incorporated into molecules designed to inhibit specific signaling pathways implicated in cancer progression. For instance, a compound containing this moiety has been identified as a potent inhibitor of microsomal prostaglandin E2 synthase-1 (mPGES-1), a key enzyme in the inflammatory cascade that is also linked to tumorigenesis.[10]

Conclusion and Future Directions

This compound is a commercially accessible and synthetically tractable molecule with significant potential for drug discovery and development. Its structural similarity to known biologically active compounds, coupled with the favorable physicochemical properties imparted by the halogenated phenyl ring, makes it an attractive starting point for the design of novel kinase inhibitors and anticancer agents. Further research is warranted to fully elucidate its biological activity profile, including its specific kinase inhibitory spectrum and its efficacy in relevant preclinical models of cancer and inflammatory diseases. The synthetic route outlined in this guide provides a solid foundation for the preparation of this compound and its analogues, facilitating the exploration of its therapeutic potential.

References

-

Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. PMC. Available at: [Link]

-

multi-component reactions of cyclohexan-1,3-dione to synthesize heterocyclic derivatives. Bulletin of the Chemical Society of Ethiopia. Available at: [Link]

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed. Available at: [Link]

-

Semisynthesis, Characterization, and Biological Evaluation of Fluorinated Analogues of the Spirobisnaphthalene, Diepoxin-η. PMC. Available at: [Link]

-

Total synthesis and biological evaluation of fluorinated cryptophycins. PMC. Available at: [Link]

-

Amerigo Scientific. This compound. Available at: [Link]

-

Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[7][8]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as Potent, Selective and Efficacious Microsomal Prostaglandin E2 synthase-1 (mPGES-1) Inhibitor. PubMed. Available at: [Link]

-

Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. MDPI. Available at: [Link]

Sources

- 1. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. ajol.info [ajol.info]

- 5. This compound - Amerigo Scientific [amerigoscientific.com]

- 6. This compound | 175136-88-6 [chemicalbook.com]

- 7. This compound CAS#: 175136-88-6 [amp.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 5-(2-CHLORO-6-FLUOROPHENYL)-1,3-CYCLOHEXANEDIONE [175136-88-6] | King-Pharm [king-pharm.com]

- 10. Discovery of 2-((2-chloro-6-fluorophenyl)amino)-N-(3-fluoro-5-(trifluoromethyl)phenyl)-1-methyl-7,8-dihydro-1H-[1,4]dioxino[2',3':3,4]benzo[1,2-d]imidazole-5-carboxamide as potent, selective and efficacious microsomal prostaglandin E2 synthase-1 (mPGES-1) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Chemistry of Cyclohexane-1,3-diones: A Technical Guide to Safe Handling and Application

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Substituted cyclohexane-1,3-diones are foundational scaffolds in the synthesis of a wide array of biologically active molecules. Their unique structural and reactive properties make them invaluable intermediates in the development of pharmaceuticals and agrochemicals.[1][2][3] Derivatives of this core structure have shown promise as tyrosine kinase inhibitors for anti-tumor therapies, including for non-small-cell lung cancer (NSCLC), and are present in potent herbicides.[4][5][6][7][8] The versatility of these compounds stems from the reactivity of the dicarbonyl system and the acidity of the central methylene group.[9][10] This guide provides a comprehensive overview of the safe handling, storage, and disposal of substituted cyclohexane-1,3-diones, alongside an exploration of their chemical reactivity and common synthetic protocols.

Understanding the Core Chemistry: Properties and Reactivity

Cyclohexane-1,3-diones are classified as 1,3-dicarbonyl or active methylene compounds.[11] This functionality governs their chemical behavior, most notably the tautomeric equilibrium between the diketo and enol forms.[10][12] The enol form is significantly stabilized by intramolecular hydrogen bonding and conjugation, which also increases the acidity of the methylene protons between the two carbonyl groups.[10]

This inherent acidity makes the C2 carbon a potent nucleophile upon deprotonation, readily participating in a variety of carbon-carbon bond-forming reactions. Key reactions include:

-

Alkylation and Acylation: The enolate can be readily alkylated or acylated at the C2 position.

-

Michael Addition: As a soft nucleophile, the enolate of a cyclohexane-1,3-dione is an excellent donor for Michael addition reactions with α,β-unsaturated carbonyl compounds.[13][14]

-

Knoevenagel Condensation: Reaction with aldehydes and ketones, typically under basic conditions, leads to the formation of α,β-unsaturated products.

-

Heterocycle Formation: The dicarbonyl moiety serves as a precursor for the synthesis of various heterocyclic systems through condensation reactions with dinucleophiles like hydrazines and ureas.[7][15]

A common and efficient method for the synthesis of substituted cyclohexane-1,3-diones is the regio-selective, one-pot Michael-Claisen cyclization of α,β-unsaturated esters with ketones like acetone.[1][2][16]

Hazard Identification and Risk Assessment

While invaluable in synthesis, substituted cyclohexane-1,3-diones present several potential hazards that necessitate careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.

Summary of Key Hazards:

| Hazard Statement | Classification | Primary Route of Exposure | References |

| H302: Harmful if swallowed | Acute Toxicity (Oral), Category 4 | Ingestion | [17][18][19][20] |

| H318: Causes serious eye damage | Serious Eye Damage/Eye Irritation, Category 1 | Eyes | [17] |

| H315: Causes skin irritation | Skin Corrosion/Irritation, Category 2 | Skin | [18] |

| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Inhalation | [18] |

| H412: Harmful to aquatic life with long lasting effects | Hazardous to the Aquatic Environment (Chronic), Category 3 | Environmental Release | [17] |

The parent compound, 1,3-cyclohexanedione, is a combustible solid, though not considered a significant fire risk.[18][21] It is crucial to consult the specific Safety Data Sheet (SDS) for each substituted derivative, as substituents can alter the toxicological and physical properties of the molecule.

Safe Handling and Storage Protocols

A proactive approach to safety is paramount when working with cyclohexane-1,3-diones. The following protocols are designed to minimize risk and ensure a safe laboratory environment.

Engineering Controls and Personal Protective Equipment (PPE)

Engineering controls are the first line of defense. All manipulations of solid cyclohexane-1,3-diones and their solutions should be conducted in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.[18][19][22]

A comprehensive PPE strategy is mandatory:

-

Eye and Face Protection: Chemical safety goggles are the minimum requirement. A full-face shield is recommended when handling larger quantities or when there is a significant risk of splashing.[23][24][25]

-

Skin Protection: A flame-resistant lab coat should be worn at all times. Chemical-resistant gloves, such as nitrile or butyl rubber, must be worn when handling these compounds.[25][26] It is good practice to double-glove when handling highly potent or uncharacterized derivatives. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[19][22]

-

Respiratory Protection: For most laboratory-scale operations within a fume hood, respiratory protection is not required.[22] However, if engineering controls are insufficient to maintain exposure below occupational exposure limits, or when weighing large quantities of powder, a NIOSH-approved respirator with an appropriate particulate filter should be used.[27]

Storage and Incompatibility

Substituted cyclohexane-1,3-diones should be stored in a cool, dry, and well-ventilated area, away from sources of ignition.[18][22] Containers should be kept tightly sealed to prevent absorption of moisture and contamination.[19][23]

These compounds are incompatible with:

-

Strong oxidizing agents

-

Strong acids[21]

Store these chemicals separately to prevent accidental contact and potentially hazardous reactions.

Spill and Emergency Procedures

In the event of a spill, the following steps should be taken:

-

Evacuate and Secure: Alert others in the vicinity and evacuate the immediate area if necessary. Ensure proper ventilation.

-

Control Ignition Sources: Remove all sources of ignition from the area.

-

Contain the Spill: For solid spills, carefully sweep or vacuum the material into a suitable, labeled container for disposal. Avoid generating dust.[18][22] For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

-

Decontaminate: Clean the spill area thoroughly with soap and water.

-

Seek Medical Attention: In case of personal exposure, follow the first aid measures outlined in the SDS. For eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[17][23] For skin contact, wash the affected area with soap and water.[22] If inhaled, move to fresh air.[19] If ingested, seek immediate medical attention.[17]

Waste Disposal

All waste containing substituted cyclohexane-1,3-diones must be treated as hazardous waste.[23] Dispose of waste materials in clearly labeled, sealed containers.[19][22] Disposal should be carried out through a licensed waste disposal company, often via chemical incineration, in accordance with all local, state, and federal regulations.[17][19] Do not dispose of these compounds down the drain, as they are harmful to aquatic life.[17][22]

Experimental Workflow: Michael Addition Protocol

The Michael addition is a cornerstone reaction utilizing the nucleophilicity of cyclohexane-1,3-diones.[13][14] The following is a representative protocol for the addition of a cyclohexane-1,3-dione to an α,β-unsaturated ketone.

Step-by-Step Methodology

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the substituted cyclohexane-1,3-dione (1.2 equivalents).

-

Solvent and Base: Add a suitable aprotic solvent (e.g., THF, DMF, or toluene). With stirring, add a catalytic amount of a non-nucleophilic base (e.g., DBU, triethylamine, or potassium carbonate) to generate the enolate in situ.

-

Addition of Electrophile: Slowly add the α,β-unsaturated ketone (1.0 equivalent) to the reaction mixture at room temperature. The addition should be dropwise if the reaction is exothermic.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Causality in Experimental Choices

-

Inert Atmosphere: Prevents potential side reactions with atmospheric oxygen and moisture, especially if using organometallic reagents or strongly basic conditions.

-

Choice of Base: A catalytic amount of a mild base is often sufficient due to the high acidity of the dione. Stronger bases like sodium hydride can also be used for less reactive substrates but require more stringent anhydrous conditions.[16]

-

Solvent Selection: The choice of solvent can influence the reaction rate and selectivity. Polar aprotic solvents generally favor the reaction.

-

Aqueous Workup: The ammonium chloride quench neutralizes the basic catalyst and any remaining enolate, preventing potential retro-Michael reactions during workup and purification.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams outline the tautomerism, a general reaction workflow, and a logical relationship for PPE selection.

Caption: Keto-enol tautomerism in cyclohexane-1,3-dione.

Caption: General workflow for a Michael addition reaction.

Caption: Logic for selecting appropriate PPE based on hazards.

References

-

Reactivity of 1,3-Dicarbonyl Compounds with Urea under Physiological Conditions. ACS Omega. 15

-

Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents. 1

-

Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications. Google Patents. 2

-

Consecutive Michael-Claisen Process for Cyclohexane-1,3-dione Derivative (CDD) Synthesis from Unsubstituted and Substituted Acetone. Organic Chemistry Portal.

-

Reactivity of different 1,3‐dicarbonyl compounds. ResearchGate.

-

1,3-Dicarbonyl Compounds. TCI Chemicals.

-

SAFETY DATA SHEET - Cyclohexane-1,3-dione. Sigma-Aldrich.

-

1,3-Cyclohexane Dione CAS No 504-02-9 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.

-

Cyclohexane-1,3-dione | Drug Intermediate. MedchemExpress.com.

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega.

-

Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. ACS Omega.

-

Cyclohexane-1,3-dione Safety Data Sheet. Synquest Labs.

-

Cyclohexane-1,3-dione Safety Data Sheet. CymitQuimica.

-

1,3-Cyclohexanedione - Safety Data Sheet. ChemicalBook.

-

1,3-Cyclohexanedione Safety Data Sheet. Fisher Scientific.

-

1,3-Cyclohexanedione. Atul Ltd.

-

Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors. PubMed.

-

Synthetic approaches for cyclohexane-1,3-diones: A versatile precursor for bioactive molecules. Taylor & Francis Online.

-

1,3-Dicarbonyl Compounds. Chemistry LibreTexts.

-

Dicarbonyl. Wikipedia.

-

Process for 4-substituted cyclohexane-1,3-dione. CSIR-Institute of Himalayan Bioresource Technology (IHBT), Palampur.

-

Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts.

-

Application Notes and Protocols for the Michael Addition Reaction of 1,3-Cyclopentanedione. Benchchem.

-

Personal Protective Equipment. US EPA.

-

1,3-Cyclohexanedione Material Safety Data Sheet. Santa Cruz Biotechnology.

-

Michael Addition. Organic Chemistry Portal.

-

1,3-Cyclohexanedione. Wikipedia.

-

1,3-Cyclohexanedione - Hazardous Agents. Haz-Map.

-

Personal Protective Equipment (PPE). University of Tennessee, Knoxville.

-

1,3-cyclohexane dione, 504-02-9. The Good Scents Company.

-

SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. ResearchGate.

-

Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones. ResearchGate.

-

Personal Protective Equipment (PPE). CHEMM.

-

Examples of PPE for Various Dangerous Goods Classes. Storemasta Blog.

-

Discover the Various Types of PPE for Optimal Chemical Safety. Seton.

-

Safety Data Sheet: Cyclohexane. Carl ROTH.

Sources

- 1. US8916723B2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 2. WO2011117881A2 - Substituted cyclohexane-1, 3-dione compounds, process for preparation thereof and its applications - Google Patents [patents.google.com]

- 3. tandfonline.com [tandfonline.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ihbt.res.in [ihbt.res.in]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Dicarbonyl - Wikipedia [en.wikipedia.org]